molecular formula C14H13NO B188535 N-(4-Methylphenyl)benzamide CAS No. 582-78-5

N-(4-Methylphenyl)benzamide

Cat. No.: B188535
CAS No.: 582-78-5
M. Wt: 211.26 g/mol
InChI Key: YUIHXKGKVSVIEL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)benzamide, also known as p-toluoylaniline or 4’-methylbenzanilide, is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide where the amide nitrogen is bonded to a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methylphenyl)benzamide can be synthesized through the acylation of 4-methylaniline (p-toluidine) with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+CH3C6H4NH2C6H5CONHC6H4CH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{C}_6\text{H}_4\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONH}\text{C}_6\text{H}_4\text{CH}_3 + \text{HCl} C6​H5​COCl+CH3​C6​H4​NH2​→C6​H5​CONHC6​H4​CH3​+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out using continuous flow processes. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and better selectivity. The starting materials, 4-methylaniline and benzoyl chloride, are fed into the microreactor, where the reaction occurs under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-methylbenzoic acid.

    Reduction: N-(4-methylphenyl)benzylamine.

    Substitution: 4-nitro-N-(4-methylphenyl)benzamide, 4-bromo-N-(4-methylphenyl)benzamide.

Scientific Research Applications

N-(4-Methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

N-(4-Methylphenyl)benzamide can be compared with other similar compounds, such as:

  • N-(2-Chlorophenyl)benzamide
  • 2-Chloro-N-phenylbenzamide
  • N-(2,3-Dichlorophenyl)benzamide
  • N-(3,4-Dichlorophenyl)benzamide

These compounds share a similar benzamide core structure but differ in the substituents on the aromatic rings The presence of different substituents can influence their chemical reactivity, physical properties, and biological activities

This compound is unique due to the presence of a methyl group on the phenyl ring, which can affect its steric and electronic properties, making it distinct from its chlorinated analogs.

Properties

IUPAC Name

N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIHXKGKVSVIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206946
Record name 4'-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-78-5
Record name N-(4-Methylphenyl)benzamide
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Record name 4'-Methylbenzanilide
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Record name p-Benzotoluidide
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Record name 4'-Methylbenzanilide
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Record name 4'-methylbenzanilide
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Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (20 mg, 0.105 mmol, 5.1 mol %), benzamide (250 mg, 2.06 mmol), K2CO3 (600 mg, 4.34 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (26 μL, 0.217 mmol, 10.5 mol %) and 4-chlorotoluene (1.0 mL, 8.44 mmol) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 140° C. for 46 h. The resulting black suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 2:1; 15 mL fractions). Fractions 5-15 were concentrated, the solid residue was suspended in 10 mL of hexane and filtered to provide 413 mg (95% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported by Erdik et al. Erdik, E.; Daskapan, T. J. Chem. Soc., Perkin Trans. 1 1999, 3139.
Quantity
26 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a 0° C. dichloromethane (300 mL) solution of 25 mL (274 mmol) of aniline was added 16 mL (123 mmol) para-toluoyl chloride over 10 min. The mixture was stirred at room temperature for 0.5 h, treated with 200 mL of ether and filtered immediately. The filtrate was washed with 1 M HCl (2×50 mL), 0.1 M NaOH (2×50 mL), and saturated aqueous ammonium chloride, dried over Na2SO4 and concentrated. Para-methylbenzanilide (17.3 g) was obtained as a tan solid and used directly.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-(4-Methylphenyl)benzamide?

A1: this compound has the molecular formula C14H13NO and a molecular weight of 211.26 g/mol. []

Q2: What kind of intermolecular interactions are observed in the crystal structures of this compound and its derivatives?

A3: this compound and its derivatives commonly exhibit intermolecular N—H⋯O hydrogen bonds in their crystal structures. [, , , , ] These hydrogen bonds contribute to the stabilization of the crystal lattice and influence the packing arrangement of the molecules.

Q3: How does the presence of substituents on the benzene rings affect the crystal packing of this compound derivatives?

A4: Substituents on the benzene rings can significantly impact crystal packing by introducing steric hindrance and influencing the strength and directionality of intermolecular interactions. For instance, in 2-Hydroxy-N-(4-methylphenyl)benzamide, the presence of a hydroxyl group leads to both intramolecular (N—H⋯O and C—H⋯O) and intermolecular (O—H⋯O and C—H⋯O) hydrogen bonding, resulting in the formation of supramolecular chains. [] Similarly, in 2,6-Dichloro-N-(4-methylphenyl)benzamide, the chlorine atoms influence the dihedral angle between the benzene rings, affecting the overall molecular shape and packing. []

Q4: Can you explain the photochemical behavior of an this compound derivative?

A5: Research shows that photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one, a derivative of this compound, in the presence of singlet oxygen yields different products depending on the solvent. In nonpolar solvents like benzene or cyclohexane, benzil, N-4-methylphenyl benzamide, and N,N-dibenzoyl-4-methyl aniline are formed. In protic solvents, benzoic acid is also detected among the products. This photooxidative fragmentation proceeds through a dioxetane intermediate. []

Q5: Are there any Structure-Activity Relationship (SAR) studies available for this compound derivatives and their potential biological activity?

A7: A study utilizing a zebrafish LQT2 model examined the structure-activity relationship of 50 benzanilide derivatives, including analogs of this compound. [, ] This research identified compounds with varying potencies, some exceeding the efficacy of 2-methoxy-N-(4-methylphenyl)benzamide in suppressing the LQTS phenotype. This suggests that modifications to the benzamide scaffold can significantly influence biological activity, highlighting the potential for developing more potent and selective compounds.

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